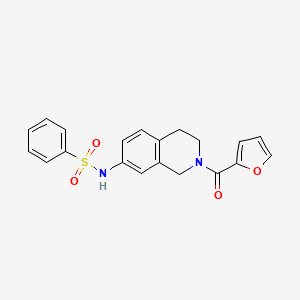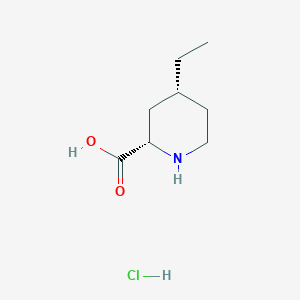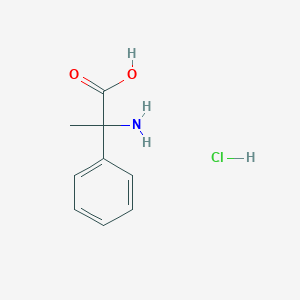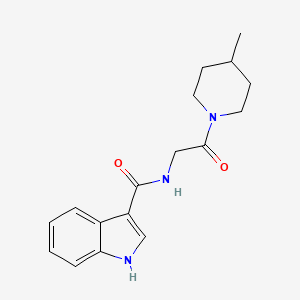
N-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidine derivatives can be synthesized through various intra- and intermolecular reactions . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure of piperidine-containing compounds is common in the pharmaceutical industry .Chemical Reactions Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis and functionalization have been published .Aplicaciones Científicas De Investigación
Neuroprotective Agents
Research into indole derivatives, including compounds structurally related to N-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indole-3-carboxamide, has identified potential neuroprotective applications. These compounds have demonstrated dual effectiveness as ligands for the GluN2B-subunit-containing N-methyl-D-aspartate (NMDA) receptor, showing both high affinity and antioxidant properties. Specifically, derivatives have shown significant neuroprotective effects by combining antioxidant properties with receptor affinity, offering promising therapeutic strategies for neurodegenerative diseases (Buemi et al., 2013).
Dual Inhibitors for Neurodegenerative Diseases
Further studies on indole derivatives have led to the development of compounds acting as dual inhibitors of cholinesterase and monoamine oxidase, indicating their potential in treating neurodegenerative diseases. The synthesis and evaluation of new indole derivatives have expanded the understanding of their therapeutic potential, providing insights into their multifunctional role in neuroprotection (Bautista-Aguilera et al., 2014).
Imaging Agents for Cancer Diagnosis
In the realm of diagnostic imaging, certain indole-3-carboxamide derivatives have been explored as potential positron emission tomography (PET) tracers for imaging cancer-related enzymes and receptors. These compounds, through specific structural modifications, offer a new approach to cancer diagnosis and the monitoring of therapeutic progress, showcasing the versatility of indole-3-carboxamide derivatives in medical imaging applications (Wang et al., 2005).
Synthetic Chemistry and Molecular Design
The exploration of indole-3-carboxamide derivatives extends into synthetic chemistry, where their reactivity and interaction with other molecules have been studied to develop novel synthetic methods and compounds. For example, research on the chemodivergent annulations between indoles and iodonium carbenes has opened new pathways to tricyclic and tetracyclic N-heterocycles, highlighting the synthetic utility of indole derivatives in creating complex molecular architectures (Nunewar et al., 2021).
Antioxidant and Antibacterial Agents
Indole-3-carboxamide derivatives have also been investigated for their antioxidant and antibacterial properties. By synthesizing novel compounds and evaluating their biological activity, researchers have identified several derivatives with promising antioxidant and antibacterial efficacy, underscoring the therapeutic potential of these compounds beyond their neuroprotective and diagnostic applications (Subbareddy & Sumathi, 2017).
Safety and Hazards
Direcciones Futuras
Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on discovering and evaluating potential drugs containing a piperidine moiety .
Mecanismo De Acción
Mode of Action
N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide interacts with its target, SLC15A4, by binding to a lysosomal outward-open conformation of the protein . This binding is incompatible with the binding of another protein, TASL, on the cytoplasmic side of the cell membrane . As a result, TASL is degraded, disrupting the SLC15A4-TASL adapter module .
Propiedades
IUPAC Name |
N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-12-6-8-20(9-7-12)16(21)11-19-17(22)14-10-18-15-5-3-2-4-13(14)15/h2-5,10,12,18H,6-9,11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZZXBWUNIYHHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CNC(=O)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-[({2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)amino]benzoate](/img/structure/B2756691.png)
![2-methyl-5-(m-tolyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2756692.png)
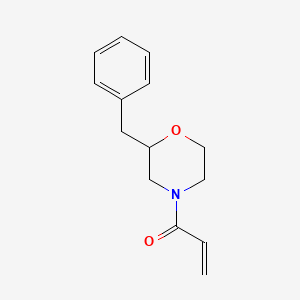
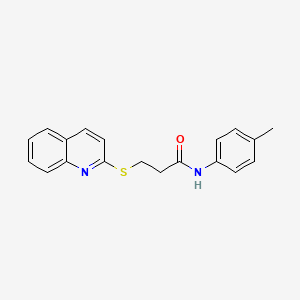
![N-(1-cyanocyclohexyl)-2-[3-(2-methyl-1H-imidazol-1-yl)piperidin-1-yl]propanamide](/img/structure/B2756698.png)
![methyl 4-(3-(2,4-dichlorophenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate](/img/structure/B2756699.png)
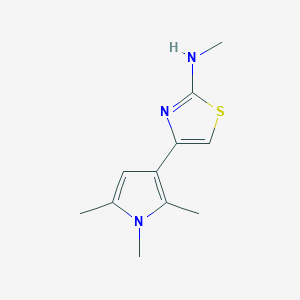
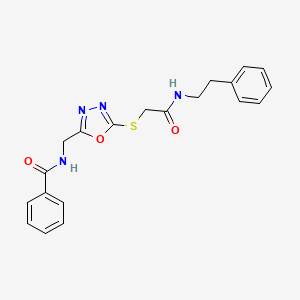
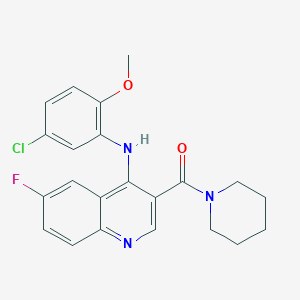
![N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]thiophene-2-carboxamide](/img/structure/B2756704.png)
